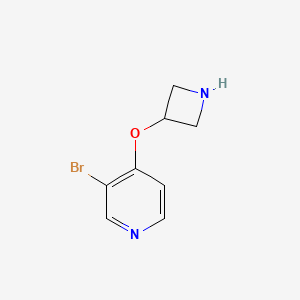

4-(Azetidin-3-yloxy)-3-bromopyridine

Beschreibung

4-(Azetidin-3-yloxy)-3-bromopyridine is a brominated pyridine derivative functionalized with an azetidine ring connected via an ether linkage at the 4-position of the pyridine core. The azetidine group (a four-membered saturated nitrogen heterocycle) introduces steric and electronic effects distinct from bulkier or more flexible heterocycles like morpholine or piperidine.

Eigenschaften

Molekularformel |

C8H9BrN2O |

|---|---|

Molekulargewicht |

229.07 g/mol |

IUPAC-Name |

4-(azetidin-3-yloxy)-3-bromopyridine |

InChI |

InChI=1S/C8H9BrN2O/c9-7-5-10-2-1-8(7)12-6-3-11-4-6/h1-2,5-6,11H,3-4H2 |

InChI-Schlüssel |

WBURVWGUFXZKOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)OC2=C(C=NC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(Azetidin-3-yloxy)-3-bromopyridin erfolgt typischerweise in folgenden Schritten:

Bildung von Azetidin: Azetidin kann durch Cyclisierung von 3-Chlorpropylamin unter basischen Bedingungen synthetisiert werden.

Brompyridine-Derivat: Die Bromierung von Pyridine-Derivaten kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators erreicht werden.

Etherbildung: Der letzte Schritt beinhaltet die nukleophile Substitutionsreaktion, bei der Azetidin unter basischen Bedingungen mit 3-Brompyridin reagiert, um die Etherbindung zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-(Azetidin-3-yloxy)-3-bromopyridin kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, kontrollierten Temperatur- und Druckbedingungen sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Arten von Reaktionen:

Substitutionsreaktionen: Das Bromatom im Pyridine-Ring kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und den Oxidationszustand der Stickstoff- oder Bromatome verändern.

Kupplungsreaktionen: Sie kann Kupplungsreaktionen mit anderen aromatischen Verbindungen eingehen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nukleophile.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.

Hauptprodukte:

Substitutionsprodukte: Abhängig vom Nukleophil können verschiedene substituierte Pyridine-Derivate gebildet werden.

Oxidationsprodukte: Oxidierte Formen der Verbindung, wie z. B. N-Oxide.

Reduktionsprodukte: Reduzierte Formen, die möglicherweise die Brom- oder Stickstofffunktionalität verändern.

Chemie:

Baustein: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Katalyse: Möglicher Einsatz in katalytischen Prozessen aufgrund seiner einzigartigen Struktur.

Biologie und Medizin:

Arzneimittelentwicklung: Untersucht auf sein Potenzial als Pharmakophor bei der Entwicklung neuer Therapeutika.

Biologische Aktivität: Untersucht auf seine antimikrobiellen, antiviralen und krebshemmenden Eigenschaften.

Industrie:

Materialwissenschaften:

Agrochemikalien: Erforscht für den Einsatz bei der Synthese neuartiger agrochemischer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Azetidin-3-yloxy)-3-bromopyridin hängt stark von seiner Interaktion mit biologischen Zielstrukturen ab. Es kann wirken durch:

Bindung an Enzyme: Hemmung oder Modulation der Enzymaktivität.

Rezeptorinteraktion: Bindung an bestimmte Rezeptoren, wodurch Signaltransduktionswege verändert werden.

DNA-Interaktion: Interkalation mit DNA, wodurch Replikations- und Transkriptionsprozesse beeinflusst werden.

Ähnliche Verbindungen:

- 4-(Azetidin-3-yloxy)-benzoesäureethylester

- 4-(Azetidin-3-yl)morpholin-dihydrochlorid

- 4-Azetidin-3-yl-thiomorpholin-1,1-dioxid

Vergleich:

- Strukturelle Unterschiede: Während diese Verbindungen die Azetidin-Einheit gemeinsam haben, unterscheiden sie sich in ihren aromatischen Ringen und Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

- Einzigartige Merkmale: Die einzigartige Kombination eines Brompyridine-Rings und einer Azetidin-Einheit in 4-(Azetidin-3-yloxy)-3-bromopyridin bietet im Vergleich zu seinen Analoga eine eindeutige Reaktivität und potenzielle biologische Aktivität.

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromopyridine largely depends on its interaction with biological targets. It may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Binding to specific receptors, altering signal transduction pathways.

DNA Interaction: Intercalating with DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 4-(Azetidin-3-yloxy)-3-bromopyridine with analogous bromopyridine derivatives:

| Compound | Substituent at Pyridine 4-Position | Key Features |

|---|---|---|

| 4-(Azetidin-3-yloxy)-3-bromopyridine | Azetidin-3-yloxy | Compact, rigid heterocycle; moderate steric bulk; weak electron-donating via ether oxygen. |

| 3-Bromopyridine | None | Parent compound; highly reactive bromine site; no steric hindrance. |

| 4-Amino-3-bromopyridine | Amino (-NH₂) | Strong electron-donating group; enhances nucleophilic substitution reactivity. |

| 4-(Pyridin-3-yl)morpholine | Morpholine | Six-membered heterocycle; flexible; oxygen and nitrogen modulate electronics. |

| 4-Bromo-3-cyclopropylpyridine | Cyclopropyl | Sterically bulky; electron-withdrawing cyclopropane may deactivate pyridine. |

Reactivity in Cross-Coupling Reactions

- 3-Bromopyridine : Widely used in Pd-catalyzed reactions. For example, coupling with hydroxylamine derivatives yields isoxazolidines with moderate diastereoselectivity (3:1 dr) and 77% yield .

- 4-Amino-3-bromopyridine: The amino group directs reactivity toward electrophilic substitutions. In Suzuki reactions, amino-substituted bromopyridines often require tailored catalysts due to electronic deactivation .

- 4-(Azetidin-3-yloxy)-3-bromopyridine: The azetidine’s ether oxygen may slightly deactivate the pyridine ring compared to amino groups but enhance regioselectivity in couplings. No direct data are available, but analogous azetidine-containing compounds show utility in medicinal chemistry for constrained geometries .

Challenges and Limitations

- Diastereoselectivity : Pd-catalyzed reactions of bromopyridines with flexible substrates (e.g., hydroxylamines) often suffer from modest selectivity (2–3:1 dr), suggesting that rigidifying groups like azetidine could improve stereocontrol .

- Yield Optimization : Morpholine-containing pyridines achieve lower yields (e.g., 36%) compared to simpler bromopyridines, underscoring the need for tailored conditions when incorporating heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.